molecular formula C11H18O6 B11830384 [(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate

[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate

Cat. No.: B11830384
M. Wt: 246.26 g/mol
InChI Key: SBNFXBNLUDIUIS-CKMQKMTRSA-N
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Description

[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[320]heptan-4-yl] acetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by selective hydroxylation and acetylation reactions. The reaction conditions often require careful control of

Properties

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate

InChI

InChI=1S/C11H18O6/c1-5(13)16-8-6(4-12)17-9-7(14)10(2,3)11(8,9)15/h6-9,12,14-15H,4H2,1-3H3/t6-,7?,8-,9+,11+/m1/s1

InChI Key

SBNFXBNLUDIUIS-CKMQKMTRSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@@]1(C(C2O)(C)C)O)CO

Canonical SMILES

CC(=O)OC1C(OC2C1(C(C2O)(C)C)O)CO

Origin of Product

United States

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